molecular formula C15H12BrClN2O3 B8292533 3-[2-(4-Bromo-2-chloro-phenoxy)acetyl-amino]-benzamide

3-[2-(4-Bromo-2-chloro-phenoxy)acetyl-amino]-benzamide

Cat. No.: B8292533
M. Wt: 383.62 g/mol
InChI Key: CMYXQURBHBRKRL-UHFFFAOYSA-N
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Description

3-[2-(4-Bromo-2-chloro-phenoxy)acetyl-amino]-benzamide is a useful research compound. Its molecular formula is C15H12BrClN2O3 and its molecular weight is 383.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12BrClN2O3

Molecular Weight

383.62 g/mol

IUPAC Name

3-[[2-(4-bromo-2-chlorophenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C15H12BrClN2O3/c16-10-4-5-13(12(17)7-10)22-8-14(20)19-11-3-1-2-9(6-11)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20)

InChI Key

CMYXQURBHBRKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-chloro-phenol (2.0 g, 9.64 mmol) and anhydrous potassium carbonate (4.0 g, 28.92 mmol) in dry DMF (30 ml) was heated at 60° C. for 1 h under Ar atmosphere. The mixture was then cooled to room temperature and ethyl chloroacetate (1.24 ml, 11.57 mmol) was added through septum using syringe. The mixture was stirred overnight at room temperature and poured into water with stirring. Stirring continued for 10 min, and then partitioned between ethyl acetate and water. The organic phase washed with brine, dried (anhydrous MgSO4), and concentrated. The residue was purified by silica gel column chromatography (n-Hexane:Ethyl acetate:MeOH=15:3:1) to give (4-Bromo-2-chloro-phenoxy)-acetic acid ethyl ester as a colorless oil (2.98 (2.83) g, >100% yield). To (4-bromo-2-chloro-phenoxy)-acetic acid (132.8 mg, 0.5 mmol), 3-amino-benzamide (102.2 mg, 0.75 mmol), N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide HCl (EDC) (143.8 mg, 0.75 mmol) and 1-hydroxybenzotriazole (HOBt) (101.4 mg, 0.75 mmol) in DMF (5 ml) was added N,N-diisopropylethylamine, redistilled (DIPEA) (0.13 ml, 0.75 mmol). The mixture was stirred overnight, and then partitioned between ethyl acetate and water. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by silica gel flash column chromatography (CH2CH2:MeOH=10:1) to give 3-[2-(4-bromo-2-chloro-phenoxy)acetyl-amino]-benzamide as a white solid (181.4 mg, 94.6% yield).
Quantity
132.8 mg
Type
reactant
Reaction Step One
Quantity
102.2 mg
Type
reactant
Reaction Step One
Quantity
143.8 mg
Type
reactant
Reaction Step One
Quantity
101.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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